molecular formula C15H10BrFO3 B5670426 Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester CAS No. 1645-30-3

Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester

Cat. No.: B5670426
CAS No.: 1645-30-3
M. Wt: 337.14 g/mol
InChI Key: IHLBMPXALSKGPK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a fluorine atom at the 2-position and a 2-(4-bromophenyl)-2-oxoethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester typically involves the esterification of 4-bromo-2-fluorobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester is used in various scientific research fields:

Mechanism of Action

The mechanism of action of benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The fluorine and bromine substituents enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzoic acid: A precursor in the synthesis of the ester compound.

    2-Fluoro-4-bromobenzaldehyde: Another benzoic acid derivative with similar substituents.

    4-Bromo-2-fluorophenylacetic acid: A related compound with a different functional group.

Uniqueness

Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester is unique due to its specific ester functional group and the presence of both fluorine and bromine atoms. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO3/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLBMPXALSKGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353666
Record name Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-30-3
Record name Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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